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Compound of Interest

Compound Name: 2,6-Dichloro-4-fluoroiodobenzene

Cat. No.: B1452952

In the landscape of modern drug discovery and materials science, the precise arrangement of
halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogenated
benzene derivatives serve as versatile intermediates, enabling complex couplings and the
introduction of functionalities that can profoundly influence a molecule's steric profile, electronic
properties, and metabolic stability. 2,6-Dichloro-4-fluoroiodobenzene (CAS No. 939990-10-0)
is one such highly functionalized building block. Its unique substitution pattern—featuring
sterically hindering ortho-chlorine atoms, an electron-withdrawing fluorine, and a reactive iodine
atom—makes it a compound of significant interest for constructing complex molecular
architectures.

This guide provides a comprehensive overview of the core physical properties of 2,6-Dichloro-
4-fluoroiodobenzene. Recognizing that this is a specialized reagent, publicly available
experimental data is limited. Therefore, this document emphasizes not only the known
attributes but also the robust, field-proven methodologies required to determine these
properties with scientific rigor. It is designed for researchers, process chemists, and drug
development professionals who require a deep, practical understanding of this compound for
its effective application in synthesis and development workflows.

Core Physicochemical & Safety Data

The foundational data for any laboratory chemical begins with its identity and known safety
profile. This information is critical for safe handling, reaction planning, and regulatory
compliance.
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Property Value Source
CAS Number 939990-10-0 [1][2][3]
Molecular Formula CeH2CI2FI [21[31[4]
Molecular Weight 290.89 g/mol [2][4]
Physical State Solid [3]
Melting Point Data not publicly available [3]
Boiling Point Data not publicly available [3]
Density Data not publicly available

Solubility Data not publicly available

Signal Word Warning [21[3114]
Hazard Statements H302, H315, H319, H335 [21[31[4]

H302: Harmful if swallowed

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation

Experimental Determination of Key Physical

Properties

The absence of published data for several key physical properties necessitates their

experimental determination. The following protocols are presented as self-validating systems,

grounded in established principles of physical organic chemistry.

Melting Point Determination: A Barometer of Purity

The melting point is one of the most critical physical constants for a solid organic compound,

serving as a primary indicator of purity.[5] Pure crystalline compounds typically exhibit a sharp
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melting range of 0.5-1.0°C. Impurities introduce defects into the crystal lattice, disrupting
intermolecular forces and resulting in both a depression of the melting point and a broadening
of the melting range.[5]

This method is the standard for its accuracy and requirement for only a small amount of
sample.

o Sample Preparation:

o Ensure the 2,6-Dichloro-4-fluoroiodobenzene sample is completely dry and finely
powdered. Grinding a small amount on a watch glass with a spatula is effective.

o Firmly press the open end of a glass capillary tube into the powder, forcing a small amount
of the sample into the tube.

o Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end,
aiming for a packed column of 2-3 mm in height.[6]

 Apparatus Setup & Measurement:

o Place the packed capillary tube into the heating block of a calibrated melting point
apparatus.

o Rapid Initial Scan: Heat the block rapidly to get an approximate melting temperature. This
saves time and identifies the temperature range for a more precise measurement.

o Slow, Accurate Measurement: Allow the block to cool to at least 10-15°C below the
approximate melting point. Begin heating again at a slow, controlled rate of approximately
1-2°C per minute.[6] This slow rate is crucial for ensuring thermal equilibrium between the
sample, thermometer, and heating block.

o Record the Melting Range:
= Note the temperature (T1) at which the first drop of liquid appears.
» Note the temperature (T2) at which the entire sample has transitioned to a clear liquid.

» The recorded melting point is the range T1 — Ta.
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e Validation & Trustworthiness:
o Repeat the measurement at least twice (with fresh samples) to ensure consistency.

o Anarrow range (e.g., < 1.5°C) is indicative of high purity. A broad range suggests the
presence of impurities or residual solvent.

Sample Preparation Measurement Analysis & Validation
Grind Sample to Pack 2-3 mm Rapid Scan for Heat Slowly Record T1 Record T2 Report Range Repeat for Assess Purity:
[ Fine Powder j > En Capillary Tubej E"Se" igto Appa'a'”SJ > Approximat te MP Cool Block == (1 2eC/min) )" \ (First Liquid) (All Liquid) (T1-T2) Consistency Narrow vs. Broad Range,
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Caption: Workflow for Melting Point Determination.

Solubility Profiling: Guiding Reaction and Formulation

Solubility is a fundamental property that dictates the choice of solvents for reactions,
purifications, and formulation. A systematic approach is essential to build a comprehensive
solubility profile. The principle of "like dissolves like" is the guiding heuristic, where polar
solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents. Given the
structure of 2,6-Dichloro-4-fluoroiodobenzene, it is expected to be a nonpolar to weakly polar
molecule, suggesting poor solubility in water but good solubility in common organic solvents.

This tiered approach efficiently determines a suitable solvent for various applications.[7]
e Tier 1: Initial Screening (Approx. 20 mg/mL):
o Add ~10 mg of the compound to 0.5 mL of the test solvent in a small vial.
o Begin with solvents in order of increasing polarity and utility:
= Aqueous buffer (e.g., PBS, pH 7.4) - relevant for biological assays.

» Ethanol (EtOH) - a polar protic solvent.
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= Dichloromethane (DCM) - a common nonpolar solvent.

» Dimethyl Sulfoxide (DMSO) - a highly polar aprotic solvent, often a solvent of last resort
for biological testing.

o Mechanical Agitation:
» First, gently mix by vortexing for 1-2 minutes at room temperature.
» |f undissolved, sonicate the vial in a water bath for up to 5 minutes.
» [f still undissolved, gently warm the solution to ~37°C for 5-10 minutes.[7]

o Observation: Visually inspect for any undissolved solid against a dark background. If the
solution is clear, the compound is considered soluble at this concentration.

e Tier 2: Lower Concentration (Approx. 2 mg/mL):

o If the compound was insoluble in a Tier 1 solvent, increase the solvent volume to a total of
5 mL (a 10-fold dilution) and repeat the mechanical agitation steps.[7]

o This step identifies solvents in which the compound has limited but potentially useful

solubility.
o Data Interpretation:
o Soluble: Forms a clear solution at = 20 mg/mL.
o Slightly Soluble: Dissolves at 2 mg/mL but not 20 mg/mL.

o Insoluble: Fails to dissolve completely even at 2 mg/mL.
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Caption: Decision workflow for solubility profiling.
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Spectroscopic Characterization for Structural
Integrity

While not strictly physical properties, spectroscopic data are indispensable for confirming the
chemical identity and purity of a compound. For a novel or specialized reagent like 2,6-
Dichloro-4-fluoroiodobenzene, this verification is a mandatory first step before its use.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Due to the substitution pattern, only two aromatic protons are present. Their
chemical shifts, splitting patterns, and coupling constants will be highly characteristic. One
would expect two distinct signals, likely doublets or doublet of doublets, due to coupling
with each other and with the 1°F nucleus.

o 13C NMR: Six distinct signals are expected for the aromatic carbons. The carbon directly
bonded to fluorine will show a large one-bond C-F coupling constant, while the carbons
ortho and meta to the fluorine will show smaller two- and three-bond couplings,
respectively. The carbons attached to the heavy iodine and chlorine atoms will have their
chemical shifts significantly influenced.

o 1F NMR: A single resonance is expected, and its chemical shift provides information
about the electronic environment of the fluorine atom.

o Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.
The spectrum for this compound would be expected to show characteristic absorption bands
for:

o Aromatic C-H stretching (~3100-3000 cm~1)

o Aromatic C=C ring stretching (~1600-1450 cm~1)
o C-F stretching (~1250-1000 cm™12)

o C-Cl stretching (~850-550 cm~1)

o The C-I stretch is typically weak and falls at a low frequency (<600 cm™1), often outside
the standard measurement range.
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e Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and
fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the
molecular formula to within a few parts per million. The isotopic pattern of the molecular ion
peak will be highly characteristic due to the presence of two chlorine atoms (3*Cl and 3’Cl
isotopes), providing definitive evidence for the number of chlorine atoms in the molecule.

Conclusion

2,6-Dichloro-4-fluoroiodobenzene represents a valuable, albeit highly specialized, tool for
chemical synthesis. While comprehensive physical property data is not yet cataloged in public
databases, this guide provides the necessary framework for any researcher to confidently
determine these properties. The detailed protocols for melting point and solubility are designed
to be robust and reliable, ensuring that scientists can generate the high-quality data needed to
effectively integrate this compound into their research and development programs. The
emphasis on spectroscopic verification further underscores the principle of trustworthiness,
ensuring that the material being used is, in fact, the correct one, a non-negotiable prerequisite
for reproducible and successful science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1452952#physical-properties-of-2-6-dichloro-4-
fluoroiodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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